molecular formula C18H14ClFN4O B2813268 2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097916-18-0

2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2813268
CAS No.: 2097916-18-0
M. Wt: 356.79
InChI Key: QYUUBIYUWRBAGN-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Substitution reactions: Introducing the chloro and fluoro substituents on the phenyl ring through halogenation reactions.

    Coupling reactions: Using palladium-catalyzed cross-coupling reactions to attach the pyridinyl and pyrazinyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
  • 2-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Uniqueness

The unique combination of chloro and fluoro substituents on the phenyl ring, along with the pyridinyl and pyrazinyl groups, may confer specific chemical and biological properties that differentiate it from similar compounds. These properties could include enhanced binding affinity to biological targets, improved stability, or unique reactivity in chemical transformations.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O/c19-14-2-1-3-15(20)13(14)10-17(25)24-11-16-18(23-9-8-22-16)12-4-6-21-7-5-12/h1-9H,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUUBIYUWRBAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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